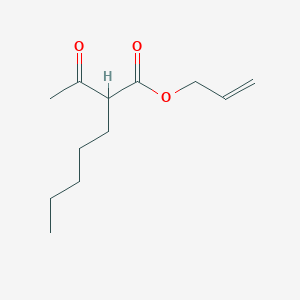
prop-2-enyl 2-acetylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-acetylheptanoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 2-acetylheptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of prop-2-enyl 2-acetylheptanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a shorter carbon chain.
Isopropyl butanoate: An ester with a branched alkyl group.
Uniqueness: Prop-2-enyl 2-acetylheptanoate is unique due to its specific combination of the prop-2-enyl group and the heptanoate group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and makes it suitable for various industrial applications .
Properties
CAS No. |
106729-95-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
prop-2-enyl 2-acetylheptanoate |
InChI |
InChI=1S/C12H20O3/c1-4-6-7-8-11(10(3)13)12(14)15-9-5-2/h5,11H,2,4,6-9H2,1,3H3 |
InChI Key |
LZPAFIUIQOHZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















